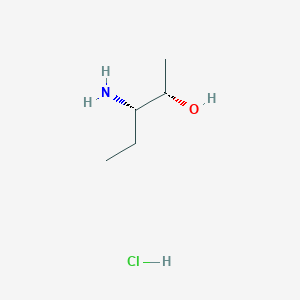

(2S,3S)-3-aminopentan-2-ol hydrochloride

Description

Significance of Chirality in Chemical Research and Development

Chirality, a term derived from the Greek word for hand, describes the geometric property of a molecule that makes it non-superimposable on its mirror image. numberanalytics.commusechem.com This fundamental concept is pivotal in numerous scientific disciplines, particularly in drug design and development. lifechemicals.com The two mirror-image forms of a chiral molecule are called enantiomers. While they share identical physical and chemical properties in an achiral environment, they can exhibit dramatically different biological activities, including pharmacology, toxicology, and metabolism, within the chiral environment of the body. mdpi.comrsc.org

The profound impact of chirality is famously illustrated by the thalidomide (B1683933) tragedy, where one enantiomer of the drug was an effective sedative for morning sickness, while its mirror image caused severe birth defects. numberanalytics.comlifechemicals.commdpi.com This event underscored the critical importance of stereochemistry in pharmaceutical research and led to stricter regulations by bodies like the Food and Drug Administration (FDA) for the development of chiral drugs. rsc.org Consequently, asymmetric synthesis, which aims to produce a single, desired enantiomer, has become a central theme in modern drug discovery. numberanalytics.comrsc.org

Beyond pharmaceuticals, chirality is crucial in materials science for creating advanced materials like liquid crystals and polymers with specific optical and electronic properties. musechem.comlifechemicals.com It also finds applications in the food and flavor industry, where the chirality of a molecule can determine its taste and smell, and in agrochemicals, where it can influence the efficacy and environmental impact of pesticides. musechem.comwestlake.edu.cn

Overview of Amino Alcohol Scaffolds in Asymmetric Transformations

Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. alfa-chemistry.com Chiral amino alcohol scaffolds are particularly important in asymmetric synthesis, where they are used as chiral ligands, auxiliaries, and synthons for creating complex molecules with specific three-dimensional arrangements. acs.orgwestlake.edu.cn These scaffolds are prevalent in a wide array of pharmaceuticals, natural products, and agrochemicals. westlake.edu.cn

The development of synthetic methods for chiral β-amino alcohols has been a significant focus for organic chemists. westlake.edu.cn Techniques such as the hydrogenation of α-amino ketones, ring-opening reactions of epoxides or aziridines, and asymmetric transfer hydrogenation are employed to produce these valuable compounds enantiomerically pure. acs.orgwestlake.edu.cn The use of chiral amino alcohols as ligands for metal catalysts is a widespread strategy to induce stereoselectivity in chemical reactions. acs.org For instance, complexes of metals like copper, ruthenium, and chromium with chiral ligands derived from amino alcohols have been shown to be effective catalysts in various asymmetric transformations, including reductions and coupling reactions. organic-chemistry.orgmdpi.com

Researchers continuously seek to develop novel catalytic strategies for the efficient construction of chiral amino alcohol compounds from readily available starting materials, highlighting the ongoing importance of this class of molecules in synthetic chemistry. westlake.edu.cn

Historical and Current Academic Perspectives on (2S,3S)-3-aminopentan-2-ol Hydrochloride Research

While the broader class of chiral amino alcohols is extensively studied, publicly available academic research specifically detailing the synthesis, applications, or historical development of (2S,3S)-3-aminopentan-2-ol hydrochloride is limited. The compound is one of several stereoisomers of 3-aminopentan-2-ol (B1330143), and its specific properties and applications are not as widely documented in scientific literature as those of other, more commonly used chiral auxiliaries or synthons.

Information on this specific stereoisomer is primarily found in chemical databases and supplier catalogs, which provide basic physicochemical data. A patent for the synthesis of Tapentadol, a pain medication, mentions a structurally related compound, (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, as a key intermediate, suggesting that scaffolds with the (2S,3S) stereoconfiguration can be valuable in pharmaceutical synthesis. google.com However, direct research findings or extensive academic discourse on (2S,3S)-3-aminopentan-2-ol hydrochloride itself are not prominent.

The available data for related stereoisomers, such as (2R,3S)-3-aminopentan-2-ol hydrochloride and (2S,3R)-3-aminopentan-2-ol hydrochloride, are similarly confined to chemical property databases. nih.govachemblock.comguidechem.com This suggests that while these compounds are available for chemical synthesis, they may be utilized as building blocks or intermediates in proprietary industrial processes rather than being the subject of extensive academic investigation.

Below is a table summarizing the available physicochemical properties for various stereoisomers of 3-aminopentan-2-ol and its hydrochloride salt, compiled from chemical databases.

| Property | (2S,3R)-3-aminopentan-2-ol | (2R,3S)-3-aminopentan-2-ol hydrochloride | (2S,3R)-3-aminopentan-2-ol hydrochloride |

| Molecular Formula | C5H13NO | C5H14ClNO | C5H14CLNO |

| Molecular Weight | 103.16 g/mol | 139.62 g/mol | 139.62 g/mol |

| CAS Number | 482615-46-3 | 951000-34-3 | 2387568-51-4 |

| IUPAC Name | (2S,3R)-3-aminopentan-2-ol | (2R,3S)-3-aminopentan-2-ol;hydrochloride | (2S,3R)-3-aminopentan-2-ol hydrochloride |

| SMILES | CCC@HN | CCC@@HN.Cl | CCC@@HC@HO.[H]Cl |

Properties

IUPAC Name |

(2S,3S)-3-aminopentan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-5(6)4(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJAIXQRKSAXTM-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies of 2s,3s 3 Aminopentan 2 Ol Hydrochloride

Chemoenzymatic Approaches to Chiral Amino Alcohols

Chemoenzymatic methods offer an effective strategy for the synthesis of chiral amino alcohols, capitalizing on the inherent stereoselectivity of enzymes to produce optically pure compounds. nih.gov These biocatalytic processes are noted for their high efficiency and ability to operate under mild reaction conditions. unipd.it

A primary biocatalytic strategy for establishing the stereocenters of chiral amino alcohols is the asymmetric reductive amination of prochiral α-hydroxy ketones. frontiersin.org This approach directly introduces the amine functionality while setting the adjacent stereocenter with high fidelity. Engineered amine dehydrogenases (AmDHs), often derived from amino acid dehydrogenases (AADHs), have proven particularly effective for this transformation. nih.govacs.org

These enzymes catalyze the conversion of an α-hydroxy ketone to a chiral amino alcohol using ammonia (B1221849) as the amine source, demonstrating high conversions and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). acs.org The use of AmDHs represents a highly efficient one-step method for producing vicinal amino alcohols with specific stereoconfigurations. frontiersin.org The reaction involves the direct asymmetric amination of the ketone, a transformation that is challenging to achieve with high stereoselectivity using traditional chemical methods. nih.gov

Research Findings on Biocatalytic Reductive Amination

| Enzyme Class | Strategy | Substrate Type | Key Advantages | Reported Selectivity |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketones | Direct, one-step synthesis; uses ammonia as amine donor. frontiersin.org | Up to >99% ee. acs.org |

| Transaminase (TAm) | Asymmetric Amination | Prochiral Ketones | Reduces byproduct formation. researchgate.net | High enantioselectivity. |

An alternative chemoenzymatic route involves the kinetic resolution of a racemic mixture of precursors. Hydrolases, particularly lipases, are widely used for this purpose due to their stability in organic solvents and high enantioselectivity. unipd.itnih.gov In this strategy, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic amino alcohol or a related intermediate, allowing for the separation of the acylated product from the unreacted enantiomer. unipd.it

For instance, lipase-catalyzed enantioselective acylation can be applied to a racemic mixture, resulting in the formation of an amide from one enantiomer while leaving the other unreacted. unipd.it This process, known as a kinetic resolution, can achieve very high enantioselectivities. The efficiency of such resolutions is often described by the enantiomeric ratio (E value), with values exceeding 2000 having been reported for certain lipase-catalyzed acylations. unipd.it This method provides access to two enantiomerically enriched compounds: the acylated product and the remaining unreacted starting material.

Classical Organic Synthesis Routes

Classical organic synthesis provides robust and scalable methods for preparing specific stereoisomers of amino alcohols. These routes typically involve the diastereoselective reduction of a chiral α-amino ketone precursor, where the existing stereocenter directs the stereochemical outcome of the ketone reduction.

The reduction of α-amino ketones is a common strategy for synthesizing β-amino alcohols. The stereochemical outcome of the reduction (i.e., the formation of the syn or anti diastereomer) can be controlled by the judicious choice of the reducing agent and reaction conditions. cdnsciencepub.comresearchgate.net The precursor, a chiral α-amino ketone, can be synthesized from readily available chiral starting materials like amino acids.

A variety of hydride-based reagents are employed for the diastereoselective reduction of α-amino ketones. These include common reagents like lithium aluminum hydride (LAH) and sodium borohydride (B1222165), as well as more specialized systems such as zinc borohydride (Zn(BH₄)₂) and chirally modified borohydrides. researchgate.netwikipedia.orgorgsyn.org

Chelation control is a key principle governing the stereoselectivity of these reductions. In many cases, the amino and carbonyl groups of the substrate coordinate to a metal ion from the hydride reagent (e.g., Zn²⁺ from Zn(BH₄)₂), forming a rigid cyclic intermediate. researchgate.net The hydride is then delivered to the carbonyl carbon from the less sterically hindered face of this complex, leading to a predictable diastereomeric product. For example, the reduction of N-protected serine-derived α-amino ketones with zinc borohydride has been shown to produce anti-γ-hydroxy-β-amino alcohols with high diastereoselectivity. researchgate.net Conversely, other reagents may favor the formation of the syn diastereomer through a non-chelation pathway, often rationalized by the Felkin-Anh model. acs.org

Catalytic asymmetric hydrogenation represents a highly efficient alternative for the stereoselective reduction of precursor ketones. nih.gov This method uses a chiral catalyst to transfer hydrogen to the carbonyl group, creating the desired hydroxyl stereocenter with high enantioselectivity. Transition-metal catalysts, particularly those based on cobalt, ruthenium, iridium, and rhodium, are commonly used. wikipedia.orgnih.gov

An effective strategy involves the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones. nih.gov In this system, the primary amine of the substrate assists in coordinating the metal catalyst, which facilitates the highly selective hydrogenation of the adjacent carbonyl group. This approach has been successful in synthesizing chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee) in short reaction times. nih.gov The practicality of this method has been demonstrated on a gram scale with low catalyst loading, highlighting its potential for larger-scale synthesis. nih.gov

Comparison of Diastereoselective Reduction Methods

| Method | Reagent/Catalyst | Control Mechanism | Typical Outcome | Reference |

|---|---|---|---|---|

| Hydride Reduction | Zinc Borohydride (Zn(BH₄)₂) | Chelation Control | High anti-selectivity. | researchgate.net |

| Hydride Reduction | Lithium Aluminum Hydride (LAH) | Varies (Chelation/Non-chelation) | General reduction of amino acids/esters. | orgsyn.org |

| Catalytic Hydrogenation | Cobalt-based chiral catalyst | Substrate-Catalyst Coordination | High yield and enantioselectivity (up to 99% ee). | nih.gov |

| Catalytic Hydrogenation | Ruthenium-based chiral catalyst | Transfer Hydrogenation | Enantioselective reduction of aryl ketones. | wikipedia.org |

Stereoselective Alkylation and Substitution Reactions

Stereoselective alkylation and substitution reactions are fundamental approaches for constructing the carbon skeleton of chiral molecules like (2S,3S)-3-aminopentan-2-ol with the correct stereochemistry. These methods often rely on substrate control, where the inherent chirality of the starting material directs the formation of new stereocenters.

One common strategy involves the nucleophilic addition to chiral aldehydes or ketones. For instance, the addition of an organometallic reagent to a chiral α-amino aldehyde can proceed with high diastereoselectivity. The stereochemical outcome is often dictated by Felkin-Anh or chelation-controlled models, where the existing stereocenter at the α-carbon guides the incoming nucleophile to a specific face of the carbonyl group.

Another powerful technique is the diastereoselective reduction of a β-amino ketone precursor. rsc.org This approach first establishes the stereocenter at the amino-substituted carbon (C3), followed by the stereocontrolled reduction of the ketone to form the hydroxyl group at C2. The choice of reducing agent and reaction conditions is critical for achieving the desired syn diastereomer. Asymmetric transfer hydrogenation (ATH) using catalysts like iridium complexes, or asymmetric hydrogenation with rhodium-based BINAP catalysts, can provide complementary access to either syn or anti products with high selectivity. rsc.org

Recent advancements have also focused on radical-mediated approaches. A multi-catalytic strategy involving a photocatalyst and a chiral copper catalyst can achieve regio- and enantioselective C-H amination of alcohols to form β-amino alcohols. nih.gov This method transforms simple, abundant alcohols into valuable chiral amino alcohols, bypassing the need for pre-functionalized substrates. nih.gov

Derivatization Strategies for Chiral Control

Derivatization, the temporary modification of functional groups, is a crucial tactic for exerting stereochemical control during a synthetic sequence. For the synthesis of (2S,3S)-3-aminopentan-2-ol, this primarily involves the use of protecting groups and N-functionalization to induce chirality.

Protecting groups are temporarily installed on reactive functional groups, such as amines and alcohols, to prevent unwanted side reactions and to influence the stereochemical course of a reaction. organic-chemistry.org In the synthesis of vicinal amino alcohols, protecting the amine is essential. Carbamates, such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz), are commonly employed. organic-chemistry.orgresearchgate.net These groups can alter the steric and electronic properties of the molecule, thereby directing the stereoselectivity of subsequent transformations.

For example, a strategically chosen N-protecting group can enforce a specific conformation that favors the formation of one diastereomer over another during a reduction or alkylation step. A recent study highlighted the use of a 2,5-dimethylpyrrole group as a complementary N-protecting group for the highly diastereoselective synthesis of anti-amino alcohols. rsc.org This particular group offers the advantage of preventing the formation of conformational isomers, which simplifies product analysis by NMR. researchgate.netrsc.org The choice of protecting group is also dictated by the deprotection conditions, which must be mild enough to avoid racemization or degradation of the final product. researchgate.net

The interplay between different protecting groups, known as an orthogonal strategy, allows for the selective deprotection of one group while others remain intact, enabling complex, multi-step syntheses. organic-chemistry.org

N-functionalization involves attaching a specific group to the nitrogen atom to actively guide the stereochemical outcome of a reaction. This can be achieved by using chiral auxiliaries—chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A classic example is the use of Evans oxazolidinone auxiliaries. While typically used for stereoselective alkylations of carbonyl compounds, the principles can be adapted. More directly for amino alcohols, an imine can be formed from a chiral amine (like α-methylbenzylamine) and an aldehyde. diva-portal.org Subsequent nucleophilic addition to this chiral imine proceeds with diastereoselectivity controlled by the auxiliary. diva-portal.org

Another approach involves converting the amino group into a chiral N-sulfinyl imine. The addition of organometallic reagents to these electrophiles is highly stereoselective, with the sulfinyl group effectively shielding one face of the C=N bond and directing the nucleophile to the opposite face. Subsequent hydrolysis of the sulfinyl group yields the chiral amine. This method provides reliable access to enantiomerically enriched amino alcohols.

The table below summarizes the diastereomeric ratios achieved in the synthesis of vicinal amino alcohols using different N-protecting groups.

| N-Protecting Group | Reaction Type | Substrate | Diastereomeric Ratio (syn:anti or anti:syn) | Reference |

| N-PMP | Asymmetric Transfer Hydrogenation (ATH) | β-Amino Ketone | >20:1 (anti) | rsc.org |

| N-PMP | Asymmetric Hydrogenation | β-Amino Ketone | >20:1 (syn) | rsc.org |

| 2,5-Dimethylpyrrole | Grignard Addition | Pyrrolo-protected aldehyde | up to 20:1 (anti) | rsc.org |

Novel Synthetic Strategies and Methodological Advancements

The field of organic synthesis is continually evolving, with a drive towards more efficient, sustainable, and versatile methods. Recent advancements such as one-pot multicomponent reactions and flow chemistry are being applied to the stereoselective synthesis of chiral amino alcohols, offering significant advantages over traditional linear syntheses.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. acs.org This approach is atom-economical and reduces the need for purification of intermediate steps. nih.gov

The Petasis borono-Mannich reaction is a notable MCR for synthesizing amino alcohols. It involves the condensation of an amine, an aldehyde, and a boronic acid or boronate ester. chemrxiv.org By using a chiral catalyst, such as one derived from BINOL, this reaction can be rendered enantioselective, providing direct access to chiral 1,2-amino alcohols in high yields. chemrxiv.org A key advantage is the wide range of commercially available amines and boronates that can be used, allowing for structural diversity in the final products. chemrxiv.org

Another innovative one-pot method involves the free-radical hydroxymethylation of imines. In this process, an amine, an aldehyde, and methanol (B129727) are assembled using a TiCl₃/t-BuOOH system to generate 1,2-amino alcohols under mild, aqueous conditions without the need to pre-form the imine. acs.org

The table below presents examples of multicomponent reactions used to synthesize 1,2-amino alcohols.

| Reaction Name | Reactants | Catalyst/Mediator | Key Feature | Reference |

| Petasis Borono-Mannich | Glycolaldehyde, Amine, Boronate | BINOL-derived catalyst | Catalytic, enantioselective | chemrxiv.org |

| Radical Hydroxymethylation | Amine, Aldehyde, Methanol | TiCl₃/t-BuOOH | One-pot, aqueous conditions | acs.org |

| TiCl₄/Zn Mediated Addition | Aryl Amine, Ketone, Alcohol | TiCl₄/Zn/t-BuOOH | Forms quaternary β-amino-alcohols | nih.gov |

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, selectivity, and safety compared to traditional batch processing.

While the application of stereoselective catalysis in flow systems is still an emerging field, it holds immense promise. acs.org For the synthesis of chiral amino alcohols, heterogeneous catalysts are particularly attractive for flow applications. For example, chiral amino alcohols supported on polymeric monoliths have been used as efficient catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes in a mini-flow reactor. researchgate.net These systems allow for easy separation of the catalyst from the product stream and enable catalyst recycling, enhancing the sustainability of the process. researchgate.net

Furthermore, electrocatalytic methods are well-suited for flow chemistry. A recent study demonstrated a scalable, stereoselective electrocatalytic decarboxylative transformation using a serine-derived chiral acid to produce a variety of enantiopure amino alcohols. This process was successfully demonstrated on a 72-gram scale in a flow reactor, highlighting its robustness and potential for industrial application. nih.gov The integration of stereoselective reactions into multistep continuous-flow systems represents a significant step towards the automated and efficient production of complex chiral molecules like (2S,3S)-3-aminopentan-2-ol hydrochloride. acs.org

Sustainable Synthesis Considerations for (2S,3S)-3-aminopentan-2-ol Hydrochloride

One of the primary metrics for evaluating the sustainability of a chemical reaction is atom economy , which measures the efficiency with which atoms from the reactants are incorporated into the final product. Reactions with high atom economy are inherently less wasteful. Catalytic methods, in particular, excel in this regard as they often involve addition reactions or other transformations that maximize the conversion of starting materials to the desired product, generating minimal byproducts.

Another critical aspect of sustainable synthesis is the use of renewable feedstocks . While the direct synthesis of (2S,3S)-3-aminopentan-2-ol hydrochloride from renewable resources is still an area of ongoing research, the precursors for its synthesis can potentially be derived from biomass. For instance, amino acids, which can be produced through fermentation of sugars from plant matter, can serve as chiral starting materials for the synthesis of amino alcohols.

The choice of solvents and reaction conditions also plays a pivotal role in the environmental impact of a synthetic route. Green solvents, such as water, supercritical fluids, or bio-derived solvents, are preferred over volatile and hazardous organic solvents. Furthermore, conducting reactions under mild conditions, such as ambient temperature and pressure, reduces energy consumption and enhances the safety of the process.

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of chiral amino alcohols. Enzymes, such as transaminases and amine dehydrogenases, operate under mild conditions and exhibit high stereoselectivity, often obviating the need for protecting groups and reducing the number of synthetic steps.

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. In the context of (2S,3S)-3-aminopentan-2-ol synthesis, a transaminase could be used for the asymmetric amination of a corresponding hydroxy ketone. The reaction is often run in aqueous media and can achieve high enantiomeric excess (ee). mbl.or.kr However, the thermodynamic equilibrium of the reaction can sometimes be unfavorable, and product inhibition can occur. nih.gov Strategies to overcome these limitations include the use of a co-product removal system. nih.gov

Amine dehydrogenases (AmDHs) offer a direct route for the reductive amination of ketones using ammonia as the amine source. frontiersin.org This approach is highly atom-economical and generates water as the only byproduct. Engineered AmDHs have shown promise in the synthesis of short-chain chiral amines and amino alcohols with high conversion rates and excellent enantioselectivity. frontiersin.orgnih.gov

Chemocatalysis , particularly asymmetric hydrogenation, provides another efficient and sustainable pathway to chiral amino alcohols.

Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) of β-amino ketones are highly effective methods for producing chiral γ-amino alcohols. semanticscholar.orgresearchgate.net Ruthenium-based catalysts, in particular, have demonstrated high activity and enantioselectivity for these transformations. semanticscholar.orgnih.govacs.org These reactions often proceed with high efficiency and can be performed with low catalyst loadings, contributing to a more sustainable process. acs.org

The following table summarizes and compares various sustainable synthesis methodologies applicable to the production of short-chain chiral amino alcohols, including analogs of (2S,3S)-3-aminopentan-2-ol.

| Methodology | Catalyst/Enzyme | Substrate | Key Advantages | Challenges | Reported Efficiency (for analogous compounds) |

|---|---|---|---|---|---|

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Hydroxy ketones | High atom economy, uses ammonia, mild conditions, high enantioselectivity. frontiersin.orgnih.gov | Limited enzyme availability and stability. | Up to 99.5% ee for (S)-3-aminobutan-1-ol. frontiersin.org |

| Biocatalytic Asymmetric Amination | Transaminase (TA) | Hydroxy ketones | High stereoselectivity, mild aqueous conditions. mbl.or.kr | Unfavorable equilibrium, product inhibition. nih.gov | >99% ee for various chiral amines. nih.gov |

| Asymmetric Hydrogenation | Ruthenium-diphosphine/diamine complexes | β-amino ketones | High efficiency, high enantioselectivity, low catalyst loading. semanticscholar.orgacs.org | Requires hydrogen gas, precious metal catalyst. | Up to 99% ee and 99% yield for γ-secondary amino alcohols. researchgate.net |

Applications of 2s,3s 3 Aminopentan 2 Ol Hydrochloride in Asymmetric Catalysis

Chiral Auxiliary Roles in Stereocontrolled Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. The inherent chirality of the auxiliary biases the reaction to favor the formation of one stereoisomer over another. While specific documented examples for (2S,3S)-3-aminopentan-2-ol are not extensively reported in readily available literature, its structural motifs are analogous to other β-amino alcohols that have proven effective in this capacity.

Enantioselective C-C Bond Formation

In the realm of enantioselective carbon-carbon bond formation, chiral amino alcohols can be converted into chiral auxiliaries that direct the alkylation of enolates, facilitate stereoselective aldol (B89426) reactions, or guide conjugate additions. The auxiliary, derived from a compound like (2S,3S)-3-aminopentan-2-ol, would create a chiral environment around the reactive center, sterically hindering one face of the prochiral substrate and allowing the incoming electrophile or nucleophile to attack from the less hindered face. This leads to the preferential formation of one enantiomer of the product.

Diastereoselective Control in Functional Group Transformations

Similarly, in diastereoselective functional group transformations, the chiral scaffold provided by an auxiliary derived from (2S,3S)-3-aminopentan-2-ol can influence the outcome of reactions such as reductions of ketones or additions to carbon-nitrogen double bonds. The fixed stereochemistry of the auxiliary would favor the formation of a specific diastereomer of the product. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and recovered.

Ligand Design for Asymmetric Metal-Catalyzed Reactions

The design of new chiral ligands is a cornerstone of modern organic synthesis, with the goal of achieving high stereocontrol in metal-catalyzed reactions. nih.gov Chiral β-amino alcohols like (2S,3S)-3-aminopentan-2-ol are excellent precursors for the synthesis of such ligands due to their bifunctional nature, which allows for straightforward modification into various ligand classes, such as phosphine-oxazoline (PHOX) ligands.

Coordination Chemistry with Transition Metals

The amino and hydroxyl groups of (2S,3S)-3-aminopentan-2-ol can coordinate to a transition metal center, forming a stable chelate ring. This coordination modifies the electronic and steric properties of the metal, creating a chiral catalytic environment. The specific geometry of the resulting metal complex is crucial for inducing enantioselectivity in a catalyzed reaction. The coordination can involve the neutral amino alcohol or its deprotonated alkoxide, leading to different types of metal complexes with varying reactivity and selectivity.

Enantioselective Catalytic Systems (e.g., Hydrogenation, Oxidation, C-C Coupling)

Ligands derived from chiral β-amino alcohols are employed in a wide array of enantioselective catalytic reactions. For instance, in asymmetric hydrogenation, a rhodium or iridium complex of a chiral ligand can catalyze the addition of hydrogen to a prochiral olefin, leading to a chiral product with high enantiomeric excess. In asymmetric oxidation, a metal complex could catalyze the epoxidation of an alkene or the oxidation of a sulfide (B99878) to a sulfoxide (B87167) in an enantioselective manner. For C-C coupling reactions, such as the Heck reaction or Suzuki coupling, chiral ligands are essential for controlling the stereochemistry of the newly formed carbon-carbon bond.

Table 1: Potential Applications in Asymmetric Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst | Potential Role of (2S,3S)-3-aminopentan-2-ol Derived Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rh, Ir, Ru | Formation of a chiral metal-hydride species that delivers hydrogen to one face of a prochiral double bond. |

| Asymmetric Oxidation | Ti, V, Mn | Creation of a chiral environment around the metal-oxo or metal-peroxo active species to direct oxygen transfer. |

| Asymmetric C-C Coupling | Pd, Ni, Cu | Influencing the stereochemical outcome of reductive elimination or other bond-forming steps in the catalytic cycle. |

Organocatalytic Applications

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral amino alcohols and their derivatives can function as effective organocatalysts. Simple primary β-amino alcohols have been shown to be efficient organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes. rsc.org These catalysts can activate the substrates through the formation of hydrogen bonds and/or iminium/enamine intermediates.

In a typical scenario involving a catalyst like (2S,3S)-3-aminopentan-2-ol, the amino group could interact with one reactant (e.g., forming an enamine with a ketone), while the hydroxyl group could activate the other reactant (e.g., through hydrogen bonding to a nitroalkene). This dual activation within a chiral framework would orient the reactants in a specific way, leading to a highly stereoselective transformation.

Table 2: Potential Organocatalytic Activations

| Activating Interaction | Functional Group Involved | Substrate Class |

|---|---|---|

| Enamine/Iminium Ion Formation | Amino Group | Aldehydes, Ketones |

| Hydrogen Bonding | Hydroxyl and/or Amino Group | Nitroalkenes, Enones, Imines |

While the full potential of (2S,3S)-3-aminopentan-2-ol hydrochloride in these specific applications is a subject for further research, the well-established principles of asymmetric catalysis provide a strong foundation for its exploration as a valuable chiral building block and catalyst precursor.

In-depth Analysis of (2S,3S)-3-aminopentan-2-ol Hydrochloride Reveals Limited Public Research Data

Initial investigations into the chemical compound (2S,3S)-3-aminopentan-2-ol hydrochloride have revealed a notable scarcity of detailed, publicly available research focusing on its specific applications in asymmetric catalysis and as a building block for complex molecular architectures. Despite the well-established utility of the broader class of chiral β-amino alcohols in these fields, specific data and in-depth studies concerning this particular stereoisomer and its hydrochloride salt are not readily found in scientific literature.

Chiral β-amino alcohols are a significant class of compounds in organic synthesis, frequently employed as catalysts and chiral auxiliaries to control the stereochemical outcome of reactions. Their bifunctional nature, possessing both a basic amino group and a hydroxyl group, allows for the formation of highly organized transition states, which is crucial for achieving high levels of enantioselectivity.

The lack of specific published data prevents a detailed analysis as per the requested structured article. The scientific community has extensively documented the catalytic activities of other chiral amino alcohols, often providing detailed tables of substrates, reaction conditions, yields, and enantiomeric excess values. Unfortunately, such specific information for (2S,3S)-3-aminopentan-2-ol hydrochloride is not currently available in the public domain. Similarly, its application as a foundational element in the synthesis of specific natural products or in the development of advanced materials with novel properties remains undocumented in accessible literature.

Therefore, while the potential for (2S,3S)-3-aminopentan-2-ol hydrochloride in these advanced chemical applications can be inferred from the behavior of analogous structures, a scientifically rigorous article with detailed research findings and data tables cannot be constructed at this time due to the absence of specific studies on this compound.

Mechanistic Investigations and Reaction Pathway Analysis

Understanding Stereochemical Outcomes in Transformations

The stereochemical outcome of reactions employing (2S,3S)-3-aminopentan-2-ol or its derivatives as a chiral influence is dictated by the precise nature of the transition state assembly. This involves the substrate, the reagent, and the chiral catalyst or auxiliary. The predictability of these outcomes often relies on established stereochemical models, which consider the interplay of steric and electronic effects. Two dominant paradigms, chelation-controlled and non-chelation-controlled pathways, are often invoked to rationalize the observed diastereoselectivity.

Chelation-Controlled Additions

In reactions involving organometallic reagents and substrates with a chelating moiety, a cyclic transition state can form, rigidly organizing the reactants and leading to high levels of stereoselectivity. When (2S,3S)-3-aminopentan-2-ol is used as a chiral auxiliary attached to a carbonyl compound, the amino and hydroxyl groups can act as bidentate ligands, coordinating to a Lewis acidic metal center. This chelation locks the conformation of the substrate, forcing the nucleophile to attack the carbonyl group from the less sterically hindered face.

For instance, in the addition of Grignard or organozinc reagents to α-amino ketones derived from (2S,3S)-3-aminopentan-2-ol, the metal ion can coordinate to both the carbonyl oxygen and the nitrogen atom of the amino alcohol moiety. This rigid, five-membered chelate ring structure exposes one face of the carbonyl to nucleophilic attack, leading to a predictable stereochemical outcome. The stereoselectivity in such systems is highly dependent on the nature of the metal ion and the protecting groups on the nitrogen and oxygen atoms.

Table 1: Diastereoselectivity in Chelation-Controlled Alkyl Additions to a Ketone Derived from a Chiral Amino Alcohol

| Entry | Organometallic Reagent | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|---|

| 1 | MeMgBr | - | THF | -20 | 95:5 |

| 2 | Et₂Zn | TiCl₄ | CH₂Cl₂ | -78 | 98:2 |

| 3 | BuLi | MgBr₂ | Et₂O | -78 | 92:8 |

| 4 | PhMgBr | - | Toluene | 0 | 90:10 |

This table is illustrative and based on typical results for analogous β-amino alcohol auxiliaries, as specific data for (2S,3S)-3-aminopentan-2-ol hydrochloride was not available in the searched literature.

Non-Chelation Controlled Pathways

In the absence of a strongly coordinating metal or when bulky protecting groups prevent chelation, the stereochemical outcome is governed by non-chelation models, such as the Felkin-Anh model. In this scenario, the transition state conformation is determined primarily by steric and electronic interactions. The largest substituent on the α-carbon orients itself perpendicular to the carbonyl plane to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, approaching from the face opposite the largest substituent.

When (2S,3S)-3-aminopentan-2-ol acts as a catalyst, for example in the asymmetric reduction of ketones with borane (B79455) (a Corey-Bakshi-Shibata or CBS reduction), the reaction proceeds through a non-chelated transition state. The amino alcohol first reacts with borane to form a chiral oxazaborolidine catalyst. The ketone then coordinates to the boron atom of the catalyst in a way that minimizes steric interactions between the ketone's substituents and the catalyst's chiral framework. This coordination activates the ketone for reduction by another molecule of borane, which is directed by the catalyst to one of the two enantiotopic faces of the carbonyl group.

Transition State Modeling and Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving chiral catalysts. For reactions catalyzed by the oxazaborolidine derived from (2S,3S)-3-aminopentan-2-ol, transition state modeling provides invaluable insights into the origins of enantioselectivity.

These models reveal that the key hydride transfer step occurs via a six-membered, chair-like or boat-like transition state. The ketone coordinates to the Lewis acidic boron atom, while the borane-THF complex, acting as the hydride source, coordinates to the Lewis basic nitrogen atom. The stereochemistry is determined by the preferential orientation of the ketone's larger (RL) and smaller (RS) substituents in the transition state to avoid steric clashes with the catalyst's bulky groups.

DFT calculations allow for the precise determination of the energies of competing transition states. The energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) products directly correlates with the predicted enantiomeric excess (ee) of the reaction. These studies have shown that non-covalent interactions, such as London dispersion forces, can be more influential than classical steric hindrance in stabilizing the favored transition state.

Table 2: Calculated Energy Differences for Diastereomeric Transition States in a Model CBS Reduction

| Ketone Substrate | RL | RS | Transition State Model | ΔG‡ (R) (kcal/mol) | ΔG‡ (S) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

|---|---|---|---|---|---|---|---|

| Acetophenone | Ph | Me | TS-1 (Boat) | 10.2 | 12.0 | 1.8 | 94 |

| 2-Butanone | Et | Me | TS-2 (Chair) | 11.5 | 12.1 | 0.6 | 47 |

| Cyclohexyl methyl ketone | c-Hex | Me | TS-1 (Boat) | 10.8 | 12.9 | 2.1 | 97 |

This data is representative of DFT calculations performed on analogous CBS catalyst systems.

Kinetic Studies of (2S,3S)-3-aminopentan-2-ol Hydrochloride-Mediated Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for the formulation of rate laws that are consistent with a proposed mechanism. For the CBS reduction of ketones, kinetic analyses have shown that the reaction is typically first order in the oxazaborolidine catalyst, first order in the ketone substrate, and first order in the borane reducing agent.

These findings support a mechanism where the rate-determining step is the intramolecular hydride transfer within the ternary complex formed by the catalyst, ketone, and borane. Kinetic isotope effect (KIE) studies, where the hydride of the borane is replaced with a deuteron, show a significant primary KIE, confirming that the C-H bond-breaking/forming event is part of the rate-determining step.

Table 3: Representative Kinetic Data for the Asymmetric Reduction of Acetophenone

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order in [Catalyst] | ~1.0 | Excess ketone and borane |

| Reaction Order in [Ketone] | ~1.0 | Excess catalyst and borane |

| Reaction Order in [BH₃] | ~1.0 | Excess catalyst and ketone |

| Rate Constant (k) | 1.5 x 10⁻² L²mol⁻²s⁻¹ | THF, 25°C |

| kH/kD (KIE) | 2.5 | BH₃ vs. BD₃ |

This table presents typical kinetic parameters for CBS reductions, as specific data for the catalyst derived from (2S,3S)-3-aminopentan-2-ol was not found in the searched literature.

Hydrogen Bonding and Non-Covalent Interactions in Catalysis

While steric repulsion is a key factor in many stereochemical models, the role of weaker, non-covalent interactions is increasingly recognized as crucial for high levels of stereocontrol. In transition states involving (2S,3S)-3-aminopentan-2-ol derivatives, hydrogen bonding and other non-covalent forces play a significant role in stabilizing the favored geometric arrangement.

The amino and hydroxyl groups of the parent compound are capable of acting as both hydrogen bond donors and acceptors. In a catalytic cycle, the N-H or O-H group can form a transient hydrogen bond with the carbonyl oxygen of the substrate, pre-organizing it for the subsequent reaction step. This interaction can lower the activation energy and enhance the rigidity of the transition state, thereby amplifying the stereochemical preference.

Furthermore, computational analyses using methods like Non-Covalent Interaction (NCI) plots reveal extensive networks of weak interactions, such as van der Waals and C-H···π interactions, between the substrate and the chiral ligand. These attractive dispersion forces can provide a significant stabilization energy (1-3 kcal/mol) to the favored transition state, which is often the decisive factor in achieving high enantioselectivity, sometimes overriding what would be predicted by simple steric models alone.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For stereochemical assignment of compounds like (2S,3S)-3-aminopentan-2-ol hydrochloride, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial framework for structural analysis. In the ¹H NMR spectrum, the chemical shifts, integration, and coupling constants of the proton signals provide insight into the connectivity of the molecule. For amino alcohols, the protons on the carbons bearing the amino and hydroxyl groups are of particular interest. The coupling constants between these vicinal protons (protons on adjacent carbons) can help distinguish between different stereoisomers.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further clarity. A COSY spectrum reveals correlations between coupled protons, helping to establish the proton-proton connectivity throughout the carbon skeleton. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. These techniques are crucial for piecing together the molecular puzzle and confirming the basic structure of 3-aminopentan-2-ol (B1330143). The analysis of coupling constants and diastereotopic splitting patterns in both ¹H and ¹³C NMR spectra is fundamental to distinguishing between stereoisomers.

| Technique | Information Obtained |

| ¹H NMR | Chemical environment and connectivity of protons. |

| ¹³C NMR | Number and type of carbon atoms. |

| COSY | Proton-proton coupling correlations. |

| HSQC | Direct carbon-proton correlations. |

Chiral Shift Reagents in NMR Studies

To determine the absolute configuration and enantiomeric purity of chiral molecules like (2S,3S)-3-aminopentan-2-ol, chiral shift reagents (CSRs) are often employed in NMR spectroscopy. nih.gov These reagents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. This interaction leads to different chemical shifts for the corresponding protons and carbons of the two enantiomers, allowing for their differentiation and quantification in the NMR spectrum.

A variety of chiral reagents, including chiral derivatizing agents, chiral solvating agents, metal complexes, and liquid crystals, can be used to assign the absolute configuration of compounds. researchgate.net For amino alcohols, reagents like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have proven useful. researchgate.net The choice of the appropriate chiral shift reagent and solvent is critical for achieving effective separation of the NMR signals. researchgate.net The development of new chiral solvating agents (CSAs) for NMR analysis remains an active area of research. frontiersin.orgnih.gov

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, which allows for the determination of its molecular formula. For (2S,3S)-3-aminopentan-2-ol hydrochloride, HRMS would confirm the molecular formula C₅H₁₄ClNO. While standard MS is not inherently suited for distinguishing between stereoisomers, it is an essential tool for confirming the identity and purity of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present. In the case of (2S,3S)-3-aminopentan-2-ol hydrochloride, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to:

O-H stretching of the hydroxyl group.

N-H stretching of the ammonium (B1175870) group (in the hydrochloride salt).

C-H stretching of the alkyl groups.

C-N stretching of the amino group.

C-O stretching of the alcohol.

The presence and position of these bands confirm the presence of the key functional groups within the molecule.

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (ammonium salt) | 2800-3200 (broad) |

| C-H (alkane) | 2850-3000 |

| C-N | 1000-1250 |

| C-O | 1050-1150 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom. For (2S,3S)-3-aminopentan-2-ol hydrochloride, a successful X-ray crystallographic analysis would unambiguously confirm the (2S,3S) configuration by determining the relative and absolute positions of the amino and hydroxyl groups on the pentane (B18724) backbone. This method provides definitive proof of the molecule's absolute stereochemistry.

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer and can be used to determine its identity and concentration.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is unique to a specific enantiomer and is highly sensitive to its stereochemistry. Both experimental and computationally predicted ECD spectra can be used to assign the absolute configuration of chiral molecules. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Conformations

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of molecules and the relative energies of their different spatial arrangements, or conformations. For a flexible molecule such as (2S,3S)-3-aminopentan-2-ol, which has several rotatable bonds, a multitude of conformations are possible. Identifying the most stable of these is crucial for understanding its chemical and biological activity.

Conformational analysis of (2S,3S)-3-aminopentan-2-ol hydrochloride involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. This process helps to identify the stable conformers, which correspond to energy minima on this surface. The stability of these conformers is influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and other stereoelectronic interactions. nih.govresearchgate.net

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for these calculations, often in conjunction with various basis sets to achieve the desired balance between accuracy and computational cost. frontiersin.org The results of such an analysis can be visualized as an energy landscape, where the low-energy regions correspond to the most populated conformations under thermal equilibrium. For small, flexible molecules, even subtle changes in structure can lead to significant differences in the relative energies of conformers. nih.gov

Table 1: Illustrative Relative Energies of Hypothetical Conformers of (2S,3S)-3-aminopentan-2-ol

| Conformer | Dihedral Angle (N-C3-C2-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A | ~60° (gauche) | 0.00 | Intramolecular H-bond (NH...O) |

| B | ~180° (anti) | 1.5 | Sterically favored |

| C | ~-60° (gauche) | 2.1 | Minor steric clash |

Note: This table is illustrative and presents hypothetical data to demonstrate the typical output of a conformational analysis. Actual values would require specific quantum chemical calculations.

The conformation of a molecule can be significantly influenced by its environment. researchgate.net In the context of (2S,3S)-3-aminopentan-2-ol hydrochloride, intermolecular interactions, particularly with solvent molecules, play a critical role. nih.gov Computational models can account for these interactions in several ways.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the conformational state of a molecule.

Quantum chemical calculations can predict NMR chemical shifts and spin-spin coupling constants. nih.govrsc.org For a flexible molecule, the predicted spectrum is often an average over the different populated conformations, weighted by their Boltzmann populations. rsc.org Therefore, an accurate conformational analysis is a prerequisite for the reliable prediction of NMR spectra. rsc.org Discrepancies between predicted and experimental spectra can, in turn, provide insights into the conformational preferences of the molecule in solution. researchgate.netnih.gov Machine learning approaches, in combination with quantum mechanical computations, have also emerged as a promising avenue for improving the accuracy of NMR spectra prediction. nih.govacs.org

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Key Proton in (2S,3S)-3-aminopentan-2-ol

| Conformer | Predicted Chemical Shift (ppm) | Boltzmann Population (%) | Weighted Average (ppm) | Experimental (ppm) |

| A | 3.15 | 70 | 3.23 | 3.25 |

| B | 3.40 | 25 | ||

| C | 3.55 | 5 |

Note: This table is for illustrative purposes. The presented values are hypothetical and serve to demonstrate the methodology of calculating a weighted average chemical shift from the contributions of different conformers.

Reaction Mechanism Elucidation using Computational Methods

Computational methods can provide detailed insights into the mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

To understand how (2S,3S)-3-aminopentan-2-ol might participate in a chemical reaction, computational chemists can search for the transition state (TS) connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. Various algorithms exist to locate these elusive structures.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis involves following the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the located transition state indeed connects the desired chemical species and provides a detailed picture of the geometric changes that occur during the reaction.

The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction. A higher energy barrier corresponds to a slower reaction rate. By calculating these barriers for different possible reaction pathways, the most favorable mechanism can be identified.

Computational studies on the reactions of similar amino alcohols have demonstrated the utility of these methods in understanding reaction kinetics. frontiersin.org For instance, in reactions involving amino alcohols, computational analysis can reveal the role of intramolecular hydrogen bonding in stabilizing the transition state and lowering the activation energy. The calculated energy barriers can also be used in conjunction with transition state theory to predict theoretical reaction rates.

Table 3: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of (2S,3S)-3-aminopentan-2-ol

| Reaction Pathway | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Pathway 1 | DFT (B3LYP) | 6-31G(d) | 25.4 |

| Pathway 2 | DFT (B3LYP) | 6-31G(d) | 31.2 |

| Pathway 1 with solvent | DFT (B3LYP)/PCM | 6-31G(d) | 22.1 |

Note: This table provides hypothetical data to illustrate how computational methods can be used to compare the energetics of different reaction pathways and the influence of solvent.

Ligand-Receptor/Enzyme Docking and Interaction Studies (Focus on Chemical Binding)

Due to a lack of specific ligand-receptor or enzyme docking studies for (2S,3S)-3-aminopentan-2-ol hydrochloride in the reviewed literature, this section will discuss general principles and findings from computational docking studies of analogous small amino alcohols. These studies provide insights into the potential binding modes and key chemical interactions that such molecules can form within a biological target's active site.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand (like an amino alcohol) and a receptor (typically a protein). nih.gov The process involves sampling various conformations of the ligand within the active site of the receptor and then using a scoring function to rank these poses based on their binding affinity. nih.gov

In studies involving amino alcohol derivatives, docking simulations have been employed to understand their binding mechanisms. For instance, research on amino-modified perillyl alcohol derivatives used molecular docking to investigate their binding modes in the active sites of protein crystal structures 4ZQK and 5OU0. The results indicated significant binding affinities, characterized by hydrophobic interactions and hydrogen bonds. Similarly, computational analyses of engineered amine dehydrogenases, used in the synthesis of chiral amino alcohols, have utilized docking simulations to rationalize the increased activity of enzyme variants. frontiersin.org

For small amino alcohols, the key chemical interactions governing their binding to a receptor's active site typically involve:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups are potent hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the active site.

Electrostatic Interactions: The protonated amine group (at physiological pH) can form strong electrostatic interactions with negatively charged residues like aspartate and glutamate.

Hydrophobic Interactions: The alkyl backbone of the aminopentanol molecule can engage in van der Waals and hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine) in the binding pocket.

A hypothetical docking study of (2S,3S)-3-aminopentan-2-ol into an enzyme active site would likely reveal the importance of these interactions. The stereochemistry of the molecule would play a crucial role in determining the optimal fit and the precise geometry of these interactions.

Below is an interactive data table summarizing the types of interactions observed in docking studies of various amino alcohol compounds with their respective protein targets.

| Compound Class | Protein Target | Key Interacting Residues (Example) | Primary Interaction Types |

| Amino-modified Perillyl Alcohol | 4ZQK, 5OU0 | Not specified | Hydrophobic, Hydrogen Bonding |

| Chiral Amino Alcohols | Engineered Amine Dehydrogenase | Not specified | Not specified |

| Alcoholic Compounds | InhA, MabA, PanK | Ser20, Thr196, Ser94 (InhA) | Hydrogen Bonding, Hydrophobic |

Development of Predictive Models for Stereoselectivity

Predicting the stereochemical outcome of a reaction is a significant challenge in synthetic chemistry. Computational chemistry offers powerful tools for developing models that can predict the stereoselectivity of reactions, including the synthesis of chiral amino alcohols. While specific predictive models for the synthesis of (2S,3S)-3-aminopentan-2-ol were not found, this section will discuss general computational approaches used to predict stereoselectivity in the synthesis of related compounds.

The two main enantioselective synthesis approaches for β-amino alcohols involve either introducing the amino alcohol functionality onto a pre-existing carbon skeleton or the simultaneous formation of a new carbon-carbon bond with one or two vicinal stereogenic centers. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) Models:

3D-QSAR is a computational technique that correlates the biological activity (or in this case, a property like stereoselectivity) of a set of compounds with their 3D physicochemical properties. frontiersin.orgresearchgate.net These models can be used to predict the stereochemical outcome of a reaction for new substrates. The development of a 3D-QSAR model for predicting stereoselectivity would typically involve the following steps:

Dataset Selection: A series of reactions with known stereochemical outcomes (e.g., enantiomeric excess) is compiled.

Molecular Modeling and Alignment: The 3D structures of the substrates and/or transition states are generated and aligned based on a common scaffold.

Descriptor Calculation: Various 3D fields (e.g., steric and electrostatic) are calculated around the aligned molecules.

Model Building and Validation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a regression model correlating the descriptors with the observed stereoselectivity. frontiersin.orgresearchgate.net The model is then validated using internal and external test sets. nih.gov

For example, a study on amino-modified perillyl alcohol derivatives developed QSAR models to predict their antiproliferative activity, demonstrating the applicability of such models in understanding structure-property relationships.

Transition State Modeling:

A more direct, physics-based approach to predicting stereoselectivity involves the computational modeling of the reaction's transition states. The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers.

This approach involves:

Proposing a Reaction Mechanism: A plausible mechanism for the stereodetermining step of the reaction is proposed.

Locating Transition States: High-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) are used to locate the geometries and energies of all possible diastereomeric transition states.

Predicting Stereoselectivity: The predicted enantiomeric or diastereomeric excess is calculated from the energy difference between the lowest energy transition states leading to the different stereoisomers, using the Boltzmann distribution.

For instance, in the context of 1,3-dipolar cycloaddition reactions to form amino alcohols, Frontier Molecular Orbital (FMO) theory can be used to rationalize the stereochemical outcome. diva-portal.org Computational models can provide a more quantitative prediction by calculating the energies of the competing transition state structures.

The following interactive table summarizes computational models used for predicting properties of chiral molecules.

| Model Type | Application | Key Principles |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity or chemical properties | Correlates 3D molecular fields (steric, electrostatic) with activity/property. |

| Transition State Modeling (DFT) | Predicting reaction outcomes and stereoselectivity | Calculates the relative energies of transition states to determine the favored product. |

| Molecular Dynamics (MD) Simulations | Studying the stability of ligand-receptor complexes | Simulates the movement of atoms over time to assess the stability of binding poses. |

Emerging Research Directions and Future Outlook

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The confluence of artificial intelligence (AI) and machine learning (ML) with organic chemistry is creating new paradigms for reaction design and optimization. For chiral molecules like (2S,3S)-3-aminopentan-2-ol hydrochloride, which are often used as ligands in asymmetric catalysis, ML models are becoming increasingly adept at predicting reaction outcomes, particularly enantioselectivity.

Recent studies have demonstrated the utility of ML, especially deep neural networks (DNNs), in forecasting the enantiomeric excess (% ee) of reactions catalyzed by chiral amino acid-derived ligands. rsc.org These models are trained on datasets of reactions where substrates, ligands, and catalysts are varied, allowing the algorithm to identify subtle molecular features that influence stereochemical outcomes. rsc.org Although specific ML models for reactions involving (2S,3S)-3-aminopentan-2-ol hydrochloride are not yet widely reported, the foundational work with structurally similar chiral ligands suggests a promising future.

The predictive power of these models can significantly reduce the experimental effort required to optimize a catalytic system. By inputting the structural data of (2S,3S)-3-aminopentan-2-ol hydrochloride and potential reactants, researchers can screen for the most promising reaction conditions in silico before entering the laboratory. This data-driven approach accelerates the discovery of new applications for this chiral amino alcohol and the fine-tuning of existing processes.

Table 1: Potential Applications of AI/ML in the Context of (2S,3S)-3-aminopentan-2-ol Hydrochloride

| Application Area | Description | Potential Impact |

| Ligand Optimization | Predicting the enantioselectivity of catalysts derived from (2S,3S)-3-aminopentan-2-ol hydrochloride. | Faster development of highly selective catalysts for specific chemical transformations. |

| Reaction Condition Screening | Identifying optimal solvents, temperatures, and co-catalysts for reactions utilizing this compound. | Reduced experimental workload and more efficient process development. |

| Substrate Scope Prediction | Determining the range of substrates that will react with high stereoselectivity in the presence of a (2S,3S)-3-aminopentan-2-ol hydrochloride-based catalyst. | Broader applicability of the catalyst in organic synthesis. |

| De Novo Catalyst Design | Using generative models to propose novel catalyst structures based on the (2S,3S)-3-aminopentan-2-ol hydrochloride scaffold. | Discovery of next-generation catalysts with enhanced performance. |

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. The integration of (2S,3S)-3-aminopentan-2-ol hydrochloride into flow chemistry setups, particularly in the realm of biocatalysis, represents a significant area of future development.

Enzymatic synthesis of chiral amino alcohols has been successfully demonstrated in continuous-flow microreactor systems. nih.gov For instance, the coupling of transketolase and transaminase-catalyzed reactions has been optimized for the production of chiral amino-triols. nih.gov This approach could be adapted for the synthesis of (2S,3S)-3-aminopentan-2-ol hydrochloride, potentially offering a more efficient and sustainable production method compared to traditional batch syntheses.

Furthermore, the use of this chiral amino alcohol as a catalyst or ligand can be enhanced through immobilization on solid supports within a flow reactor. This allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is both economically and environmentally beneficial. The development of immobilized catalysts based on (2S,3S)-3-aminopentan-2-ol hydrochloride for use in continuous-flow systems is a key area for future research.

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. The synthesis and application of (2S,3S)-3-aminopentan-2-ol hydrochloride can be viewed through this lens, with several emerging research directions focused on enhancing its sustainability profile.

One of the core tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org (2S,3S)-3-aminopentan-2-ol hydrochloride and its derivatives are often employed as chiral catalysts, aligning with this principle. Future research will likely focus on developing even more efficient catalytic systems that require lower catalyst loadings and can be recycled multiple times.

Biocatalysis represents a particularly green approach to the synthesis of chiral amino alcohols. frontiersin.org The use of engineered enzymes, such as amine dehydrogenases, can enable the synthesis of these compounds from simple starting materials under mild reaction conditions, with water as the primary byproduct. frontiersin.org Applying these biocatalytic methods to the production of (2S,3S)-3-aminopentan-2-ol hydrochloride could significantly reduce the environmental footprint of its synthesis.

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com The design of synthetic routes to (2S,3S)-3-aminopentan-2-ol hydrochloride and its derivatives that have high atom economy is an ongoing area of research. This includes exploring reactions that minimize the use of protecting groups and other auxiliary substances. acs.org

Table 2: Application of Green Chemistry Principles to (2S,3S)-3-aminopentan-2-ol Hydrochloride

| Green Chemistry Principle | Application in the Context of (2S,3S)-3-aminopentan-2-ol Hydrochloride |

| Catalysis | Use as a chiral catalyst to replace stoichiometric reagents in asymmetric synthesis. acs.org |

| Atom Economy | Development of synthetic routes with high atom economy to reduce waste. sigmaaldrich.com |

| Use of Renewable Feedstocks | Exploring biocatalytic routes from renewable starting materials. |

| Safer Solvents and Auxiliaries | Utilizing aqueous media or greener solvents in its synthesis and applications. |

| Design for Energy Efficiency | Employing enzymatic or low-temperature catalytic processes to reduce energy consumption. sigmaaldrich.com |

Design of Novel Chiral Amino Alcohol Scaffolds Based on (2S,3S)-3-aminopentan-2-ol Hydrochloride

(2S,3S)-3-aminopentan-2-ol hydrochloride serves as a valuable and structurally simple chiral scaffold from which more complex and functionally diverse molecules can be built. Its two stereocenters and vicinal amino and hydroxyl groups provide a rich platform for chemical modification and the design of novel chiral ligands and catalysts.

The modular nature of chiral amino alcohols allows for the systematic variation of their structure to fine-tune their catalytic properties. nih.gov By modifying the substituents on the nitrogen and oxygen atoms, or by incorporating the (2S,3S)-3-aminopentan-2-ol hydrochloride backbone into larger molecular frameworks, new ligands with tailored steric and electronic properties can be developed. These novel ligands can then be applied in a wide range of asymmetric transformations.

Diversity-oriented synthesis is another area where this compound can be impactful. This approach aims to create libraries of structurally diverse molecules from a common starting material. diva-portal.org (2S,3S)-3-aminopentan-2-ol hydrochloride can serve as a key building block in such syntheses, leading to the discovery of new molecules with interesting biological or catalytic activities. The development of efficient synthetic routes to derivatize this chiral amino alcohol is crucial for its application in diversity-oriented synthesis. nih.gov

Q & A

Q. What experimental methods are critical for confirming the absolute stereochemistry of (2S,3S)-3-aminopentan-2-ol hydrochloride?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. Key parameters include the Flack x value (ideally near 0.0 for unambiguous assignment) and comparison of observed vs. calculated Bijvoet differences. For example, in structurally similar compounds, non-centrosymmetric space groups (e.g., P2₁2₁2₁) and hydrogen-bonding networks help validate stereochemistry . Polarimetry and chiral HPLC can corroborate results by comparing retention times with enantiomeric standards .

Q. How can synthetic routes for (2S,3S)-3-aminopentan-2-ol hydrochloride be optimized to minimize diastereomeric impurities?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., Sharpless epoxidation) can enhance stereochemical control. Post-synthesis, recrystallization from methanol/diethyl ether mixtures effectively purifies the hydrochloride salt, as demonstrated in adamantane-derived analogs . Monitoring reaction progress via TLC or LC-MS (using C18 columns and HILIC methods) ensures intermediate purity .

Q. What analytical techniques are suitable for characterizing hydrogen-bonding interactions in the crystal lattice?

- Methodological Answer : SC-XRD data analysis (e.g., using Olex2 or SHELX) identifies hydrogen-bond donors/acceptors, bond lengths, and angles. For example, chloride ions in similar structures act as tridentate acceptors, forming linear N–H···Cl and O–H···Cl interactions (2.8–3.2 Å). IR spectroscopy (stretching frequencies ~3200–3500 cm⁻¹) and solid-state NMR (¹H/¹³C chemical shifts) further validate these networks .

Advanced Research Questions

Q. How do discrepancies in reported melting points or decomposition temperatures arise, and how should they be resolved?

- Methodological Answer : Variations often stem from polymorphic forms or hydration states. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify phase transitions. For example, a monohydrate form (e.g., [C₁₃H₂₄NO₂]Cl·H₂O) decomposes at 235°C, while anhydrous forms may exhibit higher thermal stability. Cross-validate findings with Karl Fischer titration to quantify water content .

Q. What strategies address low yields in Grignard addition steps during synthesis?

- Methodological Answer : Optimize reaction conditions:

- Use dry THF or diethyl ether as solvents to prevent side reactions.

- Control temperature (−10°C to 0°C) to suppress over-addition.

- Employ slow addition of electrophiles to stabilize intermediates.

Post-reaction, purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the aminodiol precursor before HCl treatment .

Q. How can computational modeling (DFT/MD) predict solvent effects on crystallization behavior?

- Methodological Answer : Density functional theory (DFT) calculates solvation energies and intermolecular forces (e.g., dipole-dipole interactions in polar solvents like methanol). Molecular dynamics (MD) simulations model packing patterns (e.g., layered stacking in P2₁2₁2₁ space groups). Validate predictions against SC-XRD data (e.g., nonpolar adamantane vs. polar hydroxyl layers) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the hydrochloride salt’s solubility in polar vs. nonpolar solvents?

- Resolution : Solubility depends on counterion interactions. Polar solvents (water, methanol) disrupt ionic lattices via H-bonding, while nonpolar solvents (hexane) exhibit poor solubility. Conflicting data may arise from impurities or hydration states. Conduct systematic solubility tests (USP methods) under controlled humidity and document solvent dielectric constants (ε) .

Q. Why do hydrogen-bonding patterns vary between related aminodiol hydrochloride structures?